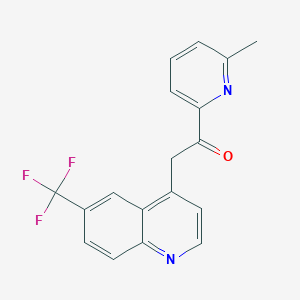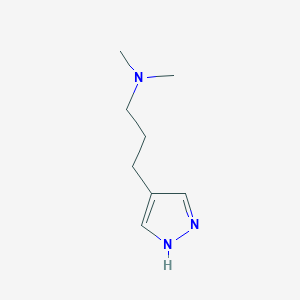
2-(2,5-dimethylpiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylpiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one is a synthetic compound with a complex structure It is characterized by the presence of a piperidine ring, an isoxazole ring, and various substituents that contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylpiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one typically involves multiple steps, starting from readily available precursors
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.
Introduction of Isoxazole Ring: The isoxazole ring can be introduced through a cycloaddition reaction, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne.
Incorporation of Substituents: The substituents, including the dimethyl and isopropyl groups, can be introduced through alkylation or acylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(2,5-dimethylpiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines
科学的研究の応用
2-(2,5-dimethylpiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2,5-dimethylpiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-(2,5-dimethylpiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one: shares structural similarities with other piperidine and isoxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H24N2O3 |
|---|---|
分子量 |
280.36 g/mol |
IUPAC名 |
2-(2,5-dimethylpiperidine-1-carbonyl)-3-methyl-4-propan-2-yl-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H24N2O3/c1-9(2)13-12(5)17(20-14(13)18)15(19)16-8-10(3)6-7-11(16)4/h9-11H,6-8H2,1-5H3 |
InChIキー |
CKDIFLMYTPDDCV-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(N(C1)C(=O)N2C(=C(C(=O)O2)C(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)



-](/img/structure/B12872964.png)
![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)




![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)
